![molecular formula C12H15Cl2N B1462706 (1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine CAS No. 1155988-67-2](/img/structure/B1462706.png)
(1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “(1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine” is determined by its molecular formula, C12H15Cl2N. Further analysis would require more specific information or advanced tools.Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile, are as follows :Aplicaciones Científicas De Investigación
Intramolecular Amination and Derivative Formation
Research demonstrates that derivatives of cyclopropylmethyl cations, akin to the core structure of "(1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine," undergo intramolecular amination to form cyclobutyl or cyclopropylmethyl carbenium ions. These processes are influenced by substituents and solvent conditions, leading to various amination products, including oxazoline derivatives and trans-cyclobutane derivatives. Such transformations highlight the utility in synthesizing complex amines and amino alcohols with potential pharmaceutical relevance (Skvorcova et al., 2017).
Antimicrobial and Cytotoxic Activities
Compounds structurally related to "(1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine" have been synthesized and evaluated for their cytotoxic and antimicrobial effects. Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives, for instance, showed promising inhibitory effects against tumor cell lines, indicating potential for cancer treatment research. The structural analogs of this compound exhibit significant biological activities, underscoring the importance of such chemicals in developing new therapeutic agents (Flefel et al., 2015).
Protecting Group for Amines
The introduction of protecting groups is a crucial step in synthetic chemistry, particularly in peptide synthesis. Compounds like "(1-methyl)cyclopropyloxycarbonyl (MPoc) carbamate," which share functional similarities with "(1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine," serve as protective groups for amines. These groups are orthogonal to common protecting groups and offer resistance to various chemical conditions, highlighting their utility in complex organic syntheses (Snider & Wright, 2011).
Corrosion Inhibition
Amine derivatives have been investigated for their effectiveness as corrosion inhibitors, an application that underscores the chemical versatility of compounds related to "(1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine." These studies reveal how such compounds can form protective films on metal surfaces, preventing corrosion and extending the lifespan of materials in acidic environments. This application is particularly relevant in industrial processes and materials science, illustrating the compound's potential beyond biomedical research (Boughoues et al., 2020).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-cyclopropyl-N-[(2,4-dichlorophenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N/c1-8(9-2-3-9)15-7-10-4-5-11(13)6-12(10)14/h4-6,8-9,15H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIPCBJCQOSKSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



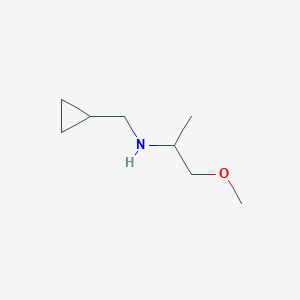
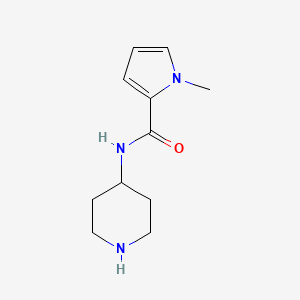
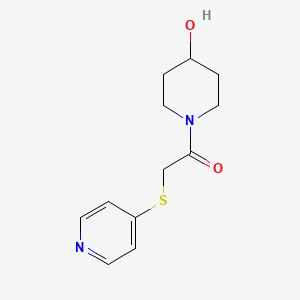
![3-[4-(Ethoxycarbonyl)piperazin-1-yl]propanoic acid](/img/structure/B1462631.png)
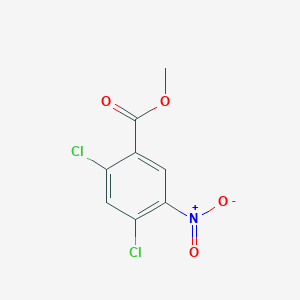


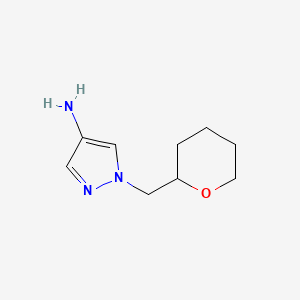
![N-[(2,6-difluorophenyl)methyl]oxan-4-amine](/img/structure/B1462639.png)
amine](/img/structure/B1462641.png)
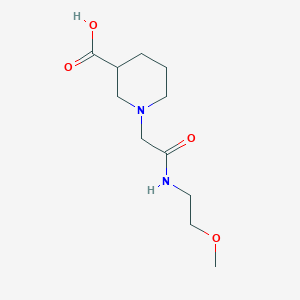


![2-[2-(2,2-Dimethylpropanamido)propanamido]hexanoic acid](/img/structure/B1462645.png)